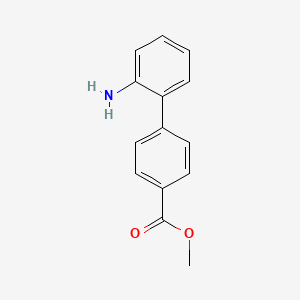

2'-Amino-biphenyl-4-carboxylic acid methyl ester

Description

2'-Amino-biphenyl-4-carboxylic acid methyl ester (CAS: 5737-79-1) is a biphenyl derivative featuring a methyl ester group at the 4-position of the biphenyl core and a primary amino group at the 2'-position. This compound is structurally characterized by its planar aromatic system, which facilitates π-π interactions, and its polar functional groups, which influence solubility and reactivity. It is primarily used in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and materials science applications.

Propriétés

IUPAC Name |

methyl 4-(2-aminophenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXOBDOHRQGRFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-biphenyl-4-carboxylic acid methyl ester typically involves the following steps:

Nitration: The starting material, biphenyl, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of 2’-Amino-biphenyl-4-carboxylic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

2’-Amino-biphenyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies indicate that biphenyl derivatives, including 2'-amino-biphenyl-4-carboxylic acid methyl ester, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives with amino groups have been linked to enhanced cytotoxicity against specific cancer cell lines, suggesting their potential as chemotherapeutic agents .

Muscarinic Receptor Antagonism

The compound has been investigated for its ability to act as a muscarinic receptor antagonist. This activity is particularly relevant in the treatment of pulmonary disorders such as asthma and chronic obstructive pulmonary disease (COPD). The biphenyl structure is believed to facilitate binding to muscarinic receptors, offering a pathway for developing new therapeutic agents targeting respiratory conditions .

Material Science

Polymer Synthesis

2'-Amino-biphenyl-4-carboxylic acid methyl ester plays a crucial role in synthesizing polyconjugated materials. Its unique chemical structure allows it to be integrated into polymer matrices, enhancing the electrical and thermal properties of the resulting materials. This application is particularly valuable in developing organic electronic devices and sensors .

Luminescent Materials

The compound has also been explored for its luminescent properties when incorporated into polymer systems. Studies demonstrate that modifications at the biphenyl core can significantly influence the luminescence characteristics, making these materials suitable for applications in optoelectronics and display technologies .

Organic Synthesis

Building Block in Chemical Synthesis

As a versatile building block, 2'-amino-biphenyl-4-carboxylic acid methyl ester is utilized in synthesizing more complex organic molecules. Its functional groups can undergo various chemical reactions, facilitating the creation of diverse derivatives with potential applications in pharmaceuticals and agrochemicals .

Reactions with Other Compounds

The compound can participate in reactions such as nucleophilic substitutions and coupling reactions, which are essential in constructing intricate molecular architectures. These reactions are often employed in developing new drugs or modifying existing pharmaceutical compounds to enhance their efficacy or reduce side effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values indicating potent activity. |

| Study B | Muscarinic Activity | Showed promising results as a muscarinic antagonist with potential therapeutic effects on asthma models. |

| Study C | Polymer Applications | Developed a new class of luminescent polymers incorporating 2'-amino-biphenyl-4-carboxylic acid methyl ester that exhibited enhanced photophysical properties. |

Mécanisme D'action

The mechanism of action of 2’-Amino-biphenyl-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position Variations

- 4'-Amino-biphenyl-4-carboxylic Acid Ethyl Ester (CAS: 105193-17-7): This analog substitutes the methyl ester with an ethyl ester and places the amino group at the 4'-position. The positional shift of the amino group may affect electronic properties and intermolecular interactions .

- Methyl 4'-Methyl-[1,1'-biphenyl]-2-carboxylate: Here, the methyl ester is at the 2-position, and a methyl group replaces the amino group at the 4'-position. This structural change reduces polarity and may limit hydrogen-bonding capacity, impacting crystallization behavior or biological activity .

Functional Group Modifications

- [1,1'-Biphenyl]-4-carboxylic Acid, 2-(Acetylamino)-, Methyl Ester (CAS: 39180-38-6): The amino group is acetylated, converting the primary amine into an acetamide. This modification enhances stability against oxidation but reduces nucleophilicity, which could hinder its use in reactions requiring amine participation (e.g., Schiff base formation) .

- 4'-Fluoro-3-hydroxy-[1,1'-Biphenyl]-4-carboxylic Acid Methyl Ester (CAS: 616197-92-3) :

The addition of a fluorine atom at the 4'-position and a hydroxyl group at the 3-position introduces electronegative and hydrogen-bonding motifs. Fluorine may enhance bioavailability, while the hydroxyl group increases acidity and solubility in polar solvents .

Complex Substituents

- 4′-Methyl-2′-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic Acid Ethyl Ester: This compound incorporates a quinoline carbamoyl group at the 2'-position, significantly expanding its π-conjugated system. The quinoline moiety may confer fluorescence properties or enhance binding to aromatic receptors in medicinal chemistry applications. The ethyl ester further differentiates it from the methyl ester analog .

Physicochemical and Application Comparisons

| Compound | Molecular Weight | Key Functional Groups | Notable Properties |

|---|---|---|---|

| 2'-Amino-biphenyl-4-carboxylic acid methyl ester | 241.29 | 2'-NH₂, 4-COOCH₃ | High polarity, potential for hydrogen bonding |

| 4'-Amino-biphenyl-4-carboxylic acid ethyl ester | 241.29 | 4'-NH₂, 4-COOCH₂CH₃ | Increased lipophilicity |

| 2-(Acetylamino)-biphenyl-4-carboxylic acid methyl ester | 283.32 | 2-NHAc, 4-COOCH₃ | Enhanced stability, reduced reactivity |

| 4'-Fluoro-3-hydroxy-biphenyl-4-carboxylic acid methyl ester | 258.24 | 4'-F, 3-OH, 4-COOCH₃ | Electronegative, acidic hydroxyl group |

Activité Biologique

2'-Amino-biphenyl-4-carboxylic acid methyl ester (CAS No. 5737-79-1) is a compound belonging to the biphenyl family, which has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2'-Amino-biphenyl-4-carboxylic acid methyl ester is C15H15NO2. It features an amino group and a carboxylic acid ester functional group, which are significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of 2'-Amino-biphenyl-4-carboxylic acid methyl ester can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.

- Receptor Modulation : It interacts with various receptor systems, influencing neurotransmitter release and cellular signaling pathways.

Anticancer Activity

Research indicates that 2'-Amino-biphenyl-4-carboxylic acid methyl ester exhibits anticancer properties . A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. Table 1 summarizes key findings related to its anticancer effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| HeLa (Cervical) | 10 | Induction of apoptosis |

| A549 (Lung) | 12 | Inhibition of cell proliferation |

Genotoxicity Studies

Genotoxicity assessments have been conducted to evaluate the potential risks associated with exposure to this compound. In vitro studies utilizing the Ames test indicated that while some derivatives showed mutagenic activity, 2'-Amino-biphenyl-4-carboxylic acid methyl ester itself displayed a lower mutagenic profile compared to other biphenyl derivatives .

Case Study 1: Antitumor Activity

In a preclinical study, 2'-Amino-biphenyl-4-carboxylic acid methyl ester was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an antitumor agent .

Case Study 2: Interaction with Drug Metabolism

Another study highlighted the compound's role in modulating cytochrome P450 enzymes. This interaction could lead to altered metabolism of various drugs, indicating a need for careful consideration in polypharmacy scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.